molecular formula C₃₀H₅₇NO₁₂ B051368 Lactosylsphingosine CAS No. 109785-20-8

Lactosylsphingosine

Cat. No.: B051368
CAS No.: 109785-20-8
M. Wt: 623.8 g/mol
InChI Key: MQKSCOKUMZMISB-GPWKTZPCSA-N
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Description

Lactosylsphingosine is a bioactive sphingolipid and a form of lactosylceramide that is lacking the fatty acyl group. Lyso-lactosylceramide (1-50 μM) reduces viability of human neutrophils in a concentration-dependent manner. Unlike lactosylceramide, this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes. This compound is a precursor in the synthesis of lyso-ganglioside GM3.3
This compound is a bioactive sphingolipid and a form of lactosylceramide that is lacking the fatty acyl group. Lyso-lactosylceramide (1-50 μM) reduces viability of human neutrophils in a concentration-dependent manner. Unlike lactosylceramide,this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes. This compound is a precursor in the synthesis of lyso-ganglioside GM3.3

Mechanism of Action

Target of Action

Lactosylsphingosine primarily targets human neutrophils . Neutrophils are a type of white blood cell that plays a crucial role in the body’s immune response. They are the first cells to arrive at the site of an infection and work by neutralizing pathogens.

Mode of Action

This compound interacts with its targets by reducing the viability of human neutrophils in a concentration-dependent manner . This means that the effect of this compound on neutrophils varies depending on the concentration of the compound.

Biochemical Pathways

This compound is a form of lactosylceramide that lacks the fatty acyl group . It is a precursor in the synthesis of lyso-ganglioside GM3 . The synthesis of this compound and its subsequent conversion into lyso-ganglioside GM3 is a part of the sphingolipid metabolic pathway .

Pharmacokinetics

It is known to be soluble in chloroform, methanol, water, and dmso , which suggests that it may have good bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of viability of human neutrophils . This can influence the body’s immune response.

Biochemical Analysis

Biochemical Properties

Lactosylsphingosine interacts with various enzymes, proteins, and other biomolecules. It is a precursor in the synthesis of lyso-ganglioside G M3 . Unlike lactosylceramide, this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes .

Cellular Effects

This compound influences cell function in a variety of ways. For instance, it reduces the viability of human neutrophils in a concentration-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the activation of a G protein-coupled receptor, TDAG8, a member of the sphingosine-1-phosphate receptor superfamily .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKSCOKUMZMISB-GPWKTZPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109785-20-8
Record name Lactosyl lysosphingolipid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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